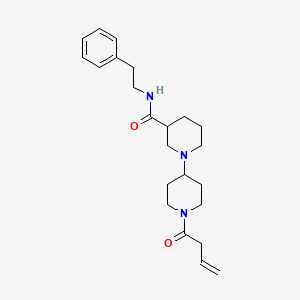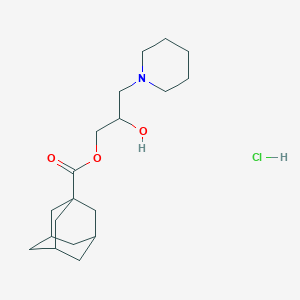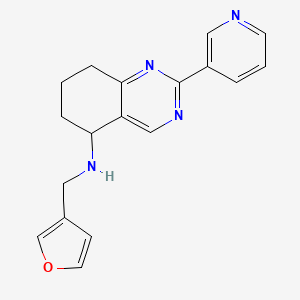
1'-(3-butenoyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-butenoyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide, also known as Compound 1, is a small molecule drug that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of bipiperidine carboxamide compounds and has been shown to exhibit promising biological activity against various diseases. In
作用机制
The mechanism of action of 1'-(3-butenoyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide 1 is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cell. In cancer research, this compound 1 has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell proliferation and survival. In Alzheimer's disease research, this compound 1 has been shown to inhibit the aggregation of amyloid-beta peptides by binding to specific sites on the peptide. In Parkinson's disease research, this compound 1 has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound 1 has been shown to exhibit various biochemical and physiological effects in preclinical studies. In cancer research, this compound 1 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, this compound 1 has been shown to reduce the levels of toxic amyloid-beta peptides in the brain. In Parkinson's disease research, this compound 1 has been shown to protect dopaminergic neurons from oxidative stress and inflammation.
实验室实验的优点和局限性
1'-(3-butenoyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide 1 has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity against specific targets, which allows for the identification of specific signaling pathways involved in disease pathogenesis. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders. However, one of the limitations is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Another limitation is its potential toxicity and side effects, which require careful evaluation in preclinical and clinical studies.
未来方向
There are several future directions for the research and development of 1'-(3-butenoyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide 1. One direction is the optimization of its chemical structure to improve its potency, selectivity, and pharmacokinetic properties. Another direction is the evaluation of its efficacy and safety in preclinical and clinical studies for various diseases. Additionally, the identification of its specific targets and signaling pathways can provide insights into the pathogenesis of various diseases and lead to the development of new therapeutic strategies. Finally, the development of novel drug delivery systems and formulations can improve its bioavailability and therapeutic efficacy.
合成方法
The synthesis of 1'-(3-butenoyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide 1 involves a series of chemical reactions that require specialized equipment and expertise. One of the most common methods for synthesizing this compound 1 is through the reaction of 1,4'-bipiperidine-3-carboxylic acid with 2-phenylethylamine, followed by the addition of 3-butenoyl chloride. The resulting product is then purified through various techniques such as column chromatography or recrystallization. The purity and yield of the final product can be determined through analytical techniques such as NMR spectroscopy or mass spectrometry.
科学研究应用
1'-(3-butenoyl)-N-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide 1 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound 1 has been shown to exhibit anti-proliferative activity against various cancer cell lines such as breast cancer and lung cancer. In Alzheimer's disease research, this compound 1 has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of the disease. In Parkinson's disease research, this compound 1 has been shown to exhibit neuroprotective effects against dopaminergic neurons, which are selectively lost in Parkinson's disease.
属性
IUPAC Name |
1-(1-but-3-enoylpiperidin-4-yl)-N-(2-phenylethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O2/c1-2-7-22(27)25-16-12-21(13-17-25)26-15-6-10-20(18-26)23(28)24-14-11-19-8-4-3-5-9-19/h2-5,8-9,20-21H,1,6-7,10-18H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQANUCQGMNFBNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)N1CCC(CC1)N2CCCC(C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(3-pyridinyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B6024307.png)

![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}nicotinamide](/img/structure/B6024313.png)
![N-(3,4-dichlorophenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B6024325.png)
![N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6024330.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B6024337.png)
![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6024339.png)
![N-(3-chlorophenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6024346.png)
![2-(4-morpholinyl)-5-(1-naphthyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6024350.png)
![ethyl 2-(acetylamino)-5,5,6-trimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6024355.png)
![ethyl 3-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B6024363.png)
![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6024374.png)

![N-(dicyclopropylmethyl)-N-methyl-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6024388.png)